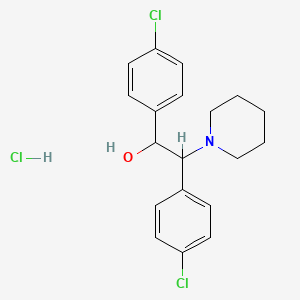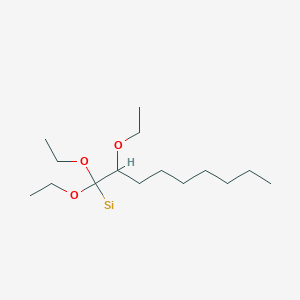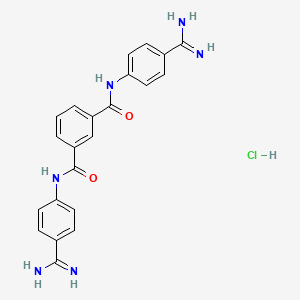
CID 78062290
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 78062290” is a chemical entity listed in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78062290” involves specific chemical reactions under controlled conditions. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product formation.
Purification: The final product is purified using techniques like chromatography to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes. These methods ensure high yield and cost-effectiveness. The industrial production involves:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 78062290” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Compound “CID 78062290” has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in drug development for specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of compound “CID 78062290” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound exerts its effects through:
Binding to Targets: It binds to specific sites on the target molecules, altering their activity.
Pathway Modulation: The compound may modulate biochemical pathways, leading to physiological effects.
Cellular Effects: It can influence cellular processes such as signal transduction, gene expression, and metabolism.
Comparaison Avec Des Composés Similaires
Compound A: Similar in structure but differs in functional groups.
Compound B: Shares similar biological activities but has a different molecular backbone.
Compound C: Used in similar applications but varies in its chemical properties.
Uniqueness: Compound “CID 78062290” stands out due to its specific structural features and unique reactivity. Its distinct properties make it valuable for targeted research and applications.
Propriétés
Formule moléculaire |
Al2Pu |
|---|---|
Poids moléculaire |
298.02728 g/mol |
InChI |
InChI=1S/2Al.Pu |
Clé InChI |
BEERBMLSINDLBM-UHFFFAOYSA-N |
SMILES canonique |
[Al].[Al].[Pu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)

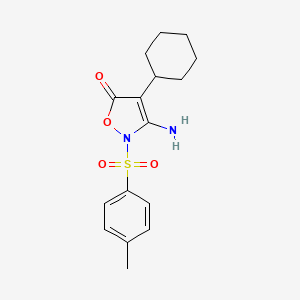
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)

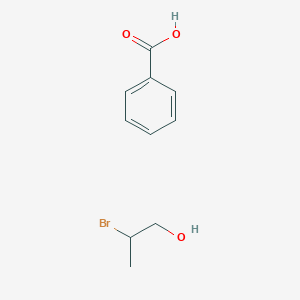
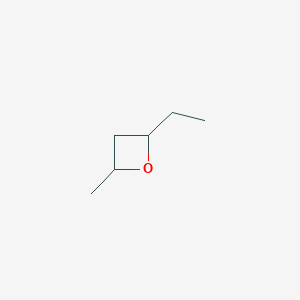
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)
